Technical Whitepaper: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-D-2Thz-OH)
Technical Whitepaper: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-D-2Thz-OH)
Topic: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3), commonly abbreviated as Boc-D-2Thz-OH , is a specialized heterocyclic amino acid derivative used extensively in peptidomimetics and medicinal chemistry.[1][2][3] Structurally, it is a
This molecule serves two critical functions in drug discovery:
-
Conformational Constraint: As a proline surrogate, the (R)-enantiomer (D-configuration) strongly induces Type II
-turns in peptide backbones, stabilizing bioactive conformations that are inaccessible to natural L-amino acids.[1] -
Chemical Ligation Tool: The thiazolidine-2-carboxylic acid scaffold acts as a "masked" aldehyde.[1] Under specific conditions, the ring can be opened to regenerate a free aldehyde and a thiol, facilitating bio-orthogonal ligation strategies such as oxime or hydrazone formation.
This guide provides a comprehensive technical analysis of the molecule's synthesis, stereochemical properties, and experimental applications.
Chemical Identity & Structural Analysis[1][3][4]
Nomenclature and Stereochemistry
Unlike the more common thiazolidine-4-carboxylic acid (Thioproline), which is derived from L-Cysteine and formaldehyde, the 2-carboxylic acid isomer is synthesized from cysteamine and glyoxylic acid .[1]
-
IUPAC Name: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid[1][2][3]
-
Common Synonyms: Boc-D-2Thz-OH, N-Boc-(R)-thiazolidine-2-carboxylic acid[1]
-
CAS Number: 125471-00-3 (Specific for (R)-isomer)[1][2][3][4]
-
Molecular Formula: C
H NO S[1][2][3][4]
Stereochemical Note: The (R)-configuration at the C2 position in this scaffold corresponds to the D-amino acid stereochemistry.[1] This is critical for experimental design; replacing L-Proline with (R)-Thz-2-OH will invert the local chirality, often acting as a beta-turn inducer rather than a simple structural mimic.[1]
Structural Comparison
The table below highlights the key differences between the target molecule and related scaffolds.
| Feature | (R)-Thiazolidine-2-COOH | Thiazolidine-4-COOH (Thioproline) | L-Proline |
| Origin | Cysteamine + Glyoxylate | L-Cysteine + Formaldehyde | Natural Amino Acid |
| Carboxyl Position | C2 (Between S and N) | C4 (Adjacent to N only) | C2 (Adjacent to N) |
| Chirality | (R) | (R) = L-Cysteine derivative | (S) = L-Proline |
| Primary Utility | Antioxidant, Proline analog | Structural turn |
Synthesis & Manufacturing
The synthesis of Boc-D-2Thz-OH presents a unique challenge: the formation of the thiazolidine ring from achiral precursors (cysteamine and glyoxylate) yields a racemate.[1] High-purity (R)-isomer is typically obtained via resolution or asymmetric protocols.[1]
Synthetic Pathway
The core scaffold is constructed via a condensation reaction, followed by protection and resolution.
Figure 1: Synthetic workflow for (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid.
Detailed Protocol: Synthesis of the Racemic Core
Note: This protocol yields the racemate. Chiral HPLC is required for isolation of the (R)-isomer unless using a chiral auxiliary.
-
Reagents: Cysteamine hydrochloride (1.0 eq), Glyoxylic acid monohydrate (1.0 eq), NaOH (2.0 eq).
-
Condensation: Dissolve cysteamine HCl in water. Adjust pH to ~7.5 using NaOH. Add glyoxylic acid slowly while maintaining pH. Stir at room temperature for 12 hours.
-
Workup: Acidify to pH 4.0 to precipitate the zwitterionic thiazolidine-2-carboxylic acid. Filter and recrystallize from water/ethanol.
-
Boc Protection: Suspend the crude thiazolidine in dioxane/water (1:1). Add NaOH (2.0 eq) and Di-tert-butyl dicarbonate (Boc
O, 1.1 eq). Stir for 18 hours. Acidify with KHSO to pH 2-3 and extract with Ethyl Acetate. -
Purification: The resulting oil crystallizes upon standing or trituration with hexanes.
Applications in Drug Discovery & Chemical Biology
Peptidomimetics: The "Proline Surrogate"
In peptide engineering, replacing Proline with (R)-Thz-2-OH introduces a steric constraint that favors the Type II
-
GPCR Ligands: Stabilizing the turn conformation in peptide hormones (e.g., Somatostatin analogs).
-
Enzyme Inhibitors: Preventing proteolysis by restricting the backbone flexibility, making the peptide resistant to standard proteases.
Thiazolidine as a "Masked Aldehyde" (Uncaging Strategy)
One of the most powerful applications of the 2-substituted thiazolidine ring is its reversibility. Under acidic conditions or in the presence of specific nucleophiles (like alkoxyamines), the ring opens.
Mechanism:
-
Stable State: The thiazolidine ring is stable at neutral pH (physiological conditions).
-
Uncaging: Treatment with methoxyamine or acidic pH opens the ring.
-
Ligation: The liberated aldehyde reacts immediately with the nucleophile to form a stable oxime/hydrazone linkage.
Figure 2: Thiazolidine ring opening for bio-orthogonal ligation.[1]
Experimental Protocols
Peptide Coupling Conditions
Boc-D-2Thz-OH is sterically hindered at the Nitrogen (due to the Boc group) and the Carboxyl (due to the ring).[1] Standard coupling protocols must be optimized.
Recommended Protocol:
-
Activator: HATU (1.2 eq) or DIC/HOAt.[1]
-
Base: DIPEA (2.5 eq).
-
Solvent: DMF or NMP.[1]
-
Time: 2–4 hours (longer than standard amino acids).[1]
-
Monitoring: Kaiser test is ineffective (secondary amine).[1] Use Chloranil test or LC-MS.[1]
Critical Caution: Avoid strong bases during coupling to prevent epimerization at the C2 center, although the thiazolidine ring is relatively resistant compared to oxazolidines.
Analytical Characterization (Data for (R)-Isomer)
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90 – 93 °C |
| Optical Rotation | |
| 1H NMR (DMSO-d6) | |
| Mass Spec (ESI) | [M+H] |
Chiral HPLC Separation
To verify enantiomeric purity (ee > 98%):
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm).[1]
-
Detection: UV at 210 nm or 254 nm.[1]
-
Resolution: The (R) and (S) enantiomers typically show baseline separation (
Rt > 1 min).
References
-
Fitzpatrick, P. F., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[1][6][7] The Journal of Biological Chemistry, 257(3), 1166-1171. Link
-
Campiglia, P., et al. (2006). "Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety." Letters in Organic Chemistry, 3(7). Link
-
Duflocq, S., et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[1] RSC Advances. Link
-
ChemicalBook. (2025).[5][7] "(R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Product Entry." Link
-
Sigma-Aldrich. "Thiazolidine-2-carboxylic acid Product Specification." Link
Sources
- 1. 141783-63-3|3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 125471-00-3 CAS Manufactory [m.chemicalbook.com]
- 3. N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID | 125471-00-3 [chemicalbook.com]
- 4. N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID 125471-00-3, Information for N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID 125471-00-3, Suppliers of United States N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID 125471-00-3 [chemnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
